molecular formula C10H7NO2 B3349712 [1,3]dioxolo[4,5-f]isoquinoline CAS No. 234-16-2

[1,3]dioxolo[4,5-f]isoquinoline

Cat. No.: B3349712
CAS No.: 234-16-2
M. Wt: 173.17 g/mol
InChI Key: MOPNZSUBJGYUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,3]Dioxolo[4,5-f]isoquinoline is a heterocyclic organic compound that serves as a core structural template in medicinal chemistry research. It is part of the tetrahydroisoquinoline family, a class of compounds known for their presence in various bioactive molecules and alkaloids . While direct pharmacological data for this specific isomer is limited in the public domain, its structural similarity to the researched compound 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ) suggests significant research potential . TDIQ, a conformationally restricted analog of phenylalkylamines like amphetamine, has been identified as a selective ligand for α2-adrenergic receptor subtypes (α2A, α2B, and α2C) . Preclinical studies on TDIQ indicate that it does not stimulate locomotor activity and may exert agonist or partial agonist effects at α2-adrenergic receptors . This mechanism is of research interest for investigating new therapeutic approaches for conditions such as anxiety disorders, cocaine abuse, and obesity, due to its anxiolytic-like effects and ability to inhibit feeding in animal models without significant disruption of motor coordination or cardiovascular parameters . Researchers value this class of compounds for exploring the role of α2-adrenergic receptors in the central nervous system. The structure-activity relationships of related analogs indicate that small structural modifications, such as N-methylation, can profoundly alter their biological activity and stimulus properties . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]dioxolo[4,5-f]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c1-2-9-10(13-6-12-9)8-3-4-11-5-7(1)8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPNZSUBJGYUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C3=C(C=C2)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635203
Record name 2H-[1,3]Dioxolo[4,5-f]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234-16-2
Record name 2H-[1,3]Dioxolo[4,5-f]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Isoquinoline Alkaloid Chemistry

Isoquinoline (B145761) alkaloids are a large and diverse group of naturally occurring compounds, with over 2500 distinct structures identified to date, primarily from plant sources like the Papaveraceae (poppy), Berberidaceae (barberry), and Ranunculaceae (buttercup) families. wikipedia.org Their basic structure features an isoquinoline nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This core can be decorated with a wide array of functional groups, leading to a rich diversity of chemical structures and biological activities. wikipedia.org

The researchgate.netoup.comdioxolo[4,5-f]isoquinoline scaffold is a prominent feature within the broader class of benzylisoquinoline alkaloids (BIAs). oup.com The methylenedioxy bridge, which forms the dioxolo ring, is a key structural element that significantly influences the conformation and electronic properties of the molecule. researchgate.netoup.com This structural feature is biosynthesized in plants through the enzymatic action of cytochrome P450-dependent enzymes, specifically from the CYP719A family, which catalyze the formation of the methylenedioxy bridge from ortho-methoxyphenol moieties. researchgate.net This biosynthetic pathway underscores the natural prevalence and importance of this structural motif.

Synthetic Methodologies For 1 2 Dioxolo 4,5 F Isoquinoline and Its Derivatives

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.com Both the Pictet-Spengler and Bischler-Napieralski reactions have been successfully adapted to microwave-assisted conditions for the synthesis of isoquinoline (B145761) derivatives. tandfonline.comtandfonline.com

Microwave-assisted Pictet-Spengler reactions have been performed under solvent-free conditions, for instance, on a silica (B1680970) gel support, which simplifies the work-up procedure and reduces the use of hazardous solvents. tandfonline.comrsc.org This approach has been shown to provide better yields of the desired tetrahydroisoquinoline products. tandfonline.com

Similarly, microwave-assisted Bischler-Napieralski reactions have been developed, allowing for the rapid synthesis of 3,4-dihydroisoquinolines. organic-chemistry.org These methods align with the principles of green chemistry by reducing energy consumption and waste generation.

Greener Reaction Media and Catalysts

The use of greener solvents and catalysts is another key aspect of sustainable synthesis. Research has focused on replacing traditional hazardous solvents with more environmentally friendly alternatives. For instance, some modern variations of the Bischler-Napieralski reaction utilize milder reagents and conditions. nih.gov

The development of catalyst-free, three-component reactions for the synthesis of complex heterocyclic systems containing the tandfonline.comtandfonline.comdioxolo[4,5-g] moiety has been reported. nih.gov These reactions often proceed in high yields with short reaction times and have minimal environmental impact. nih.gov

Furthermore, the exploration of bio-based solvents, such as those derived from lactic acid and formaldehyde, presents a promising avenue for reducing the environmental footprint of these syntheses. rsc.org

Biocatalysis and Chemoenzymatic Synthesis

Nature provides an elegant blueprint for the synthesis of complex isoquinoline alkaloids through enzymatic catalysis. numberanalytics.com The biosynthesis of these compounds involves a series of enzyme-catalyzed reactions, starting from amino acid precursors. numberanalytics.comnih.gov Key enzymes in these pathways include decarboxylases, oxidases, and methyltransferases. nih.govmdpi.com

Inspired by these natural pathways, researchers are exploring the use of isolated enzymes or whole-cell systems to perform key steps in the synthesis of isoquinoline derivatives. This chemoenzymatic approach can offer high selectivity and milder reaction conditions compared to traditional chemical methods. While still an emerging area for the synthesis of the specific tandfonline.comtandfonline.comdioxolo[4,5-f]isoquinoline core, the principles of biocatalysis hold significant promise for future green synthetic routes. numberanalytics.com

Synthetic Methodologies for tandfonline.comtandfonline.comdioxolo[4,5-f]isoquinoline and its Derivatives

Method Starting Materials Key Reagents/Conditions Product Type Advantages Disadvantages
Pictet-Spengler Reaction 3,4-Methylenedioxyphenethylamine, Aldehyde/KetoneAcid catalyst (e.g., HCl), HeatTetrahydroisoquinolineWell-established, versatile for 1-substitutionRequires subsequent oxidation for aromatization
Bischler-Napieralski Reaction N-acyl-3,4-methylenedioxyphenethylamineDehydrating agent (e.g., POCl₃, P₂O₅)DihydroisoquinolineDirect route to dihydroisoquinolinesOften requires harsh reagents and high temperatures
Pomeranz-Fritsch-Bobbitt Reaction Piperonal, AminoacetalAcid catalyst, Reducing agent (for Bobbitt)Isoquinoline or TetrahydroisoquinolineAccess to different substitution patternsCan have variable yields
Microwave-Assisted Synthesis Classical starting materialsMicrowave irradiation, often solvent-freeVariesFaster reaction times, higher yields, greenerRequires specialized equipment
Greener Reaction Media/Catalysts VariesGreener solvents, milder catalystsVariesReduced environmental impact, improved safetyMay require optimization of conditions
Biocatalysis Amino acid precursors or synthetic intermediatesEnzymes (e.g., oxidases, methyltransferases)VariesHigh selectivity, mild conditionsEnzyme availability and stability can be limiting

Advanced Spectroscopic Techniques for Elucidating Complexnih.govnih.govDioxolo[4,5-f]isoquinoline Structures (Beyond Basic Identification)

While basic 1D NMR (¹H and ¹³C) and IR spectroscopy are fundamental for initial identification, the structural complexity of many nih.govnih.govdioxolo[4,5-f]isoquinoline derivatives necessitates more advanced methods for unambiguous characterization.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

¹H-¹H COSY experiments are used to establish proton-proton coupling networks, helping to trace out the spin systems within the aliphatic portions of tetrahydroprotoberberine alkaloids, for example.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC is crucial for piecing together the molecular skeleton by revealing long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC correlations can confirm the placement of methoxy (B1213986) and methylenedioxy substituents on the aromatic rings and link the different ring systems together. In the structural elucidation of new N-methyltetrahydroprotoberberines, 2D NMR experiments were critical in determining their complete structures and stereochemistry. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), provides precise molecular formulas and detailed structural information through fragmentation analysis. The fragmentation patterns of isoquinoline alkaloids are highly characteristic and can be used to differentiate between subtypes. nih.gov

Collision-Induced Dissociation (CID): A systematic study of 66 isoquinoline alkaloids using quadrupole time-of-flight mass spectrometry (Q-TOF/MS) identified characteristic fragmentation behaviors. nih.gov For instance, tetrahydroprotoberberine-type alkaloids often undergo a key retro-Diels-Alder (RDA) reaction, leading to diagnostic fragment ions. nih.gov The presence and relative abundance of fragment ions resulting from the loss of substituents (e.g., CH₃ from methoxy groups, CH₂O from methylenedioxy groups) or parts of the heterocyclic core provide a fingerprint for a given structure. nih.gov

Alkaloid Subtype / Feature Characteristic Fragmentation Pathway Neutral Loss / Fragment Ion Reference
TetrahydroprotoberberineRetro-Diels-Alder (RDA) ReactionVaries based on substitution nih.gov
Vicinal Methoxy/HydroxyLoss of MethanolCH₃OH nih.govresearchgate.net
Vicinal Methoxy GroupsLoss of MethaneCH₄ nih.govresearchgate.net
Methylenedioxy GroupLoss of Formaldehyde or Carbon MonoxideCH₂O or CO nih.gov
Quaternary N-methyl GroupLoss of Methyl RadicalCH₃ nih.gov

Circular Dichroism (CD) Spectroscopy: For chiral derivatives of nih.govnih.govdioxolo[4,5-f]isoquinoline, CD spectroscopy is a powerful tool for determining the absolute configuration. For example, the absolute configuration of (S)-4-keto-magnoflorine, an aporphine (B1220529) alkaloid, was established as S based on a positive Cotton effect observed in its CD spectrum. mdpi.com

X-ray Crystallography ofnih.govnih.govDioxolo[4,5-f]isoquinoline and Co-crystals

X-ray crystallography provides the most definitive structural information, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. This technique has been applied to numerous alkaloids containing the nih.govnih.govdioxolo[4,5-f]isoquinoline scaffold, such as berberine (B55584).

The crystal structures of various berberine salts have been determined, revealing key structural details. nih.gov In berberine azide (B81097) and berberine thiocyanate, the protoberberine skeleton is not perfectly planar. The two aromatic portions of the molecule, ring A (the dioxolo-substituted ring) and the fused rings C and D, are twisted relative to each other by 10° to 15°. nih.gov The iminium N7-C8 bond in the C ring is consistently the shortest bond in that ring system. nih.gov

Parameter Berberine Azide (1b) · CH₃CN Berberine Thiocyanate (1c) Reference
Formula C₂₀H₁₈N₄O₄ · C₂H₃NC₂₁H₁₈N₂O₄S nih.gov
Crystal System MonoclinicMonoclinic nih.gov
Space Group P2₁/cP2₁/c nih.gov
a (Å) 14.120(3)8.351(2) nih.gov
b (Å) 13.065(3)12.339(2) nih.gov
c (Å) 12.308(2)19.167(4) nih.gov
β (°) ** 114.15(3)99.42(3) nih.gov
V (ų) **2070.7(7)1946.0(7) nih.gov
N7-C8 Bond (Å) 1.334(3)1.332(4) nih.gov

Co-crystals: The formation of pharmaceutical co-crystals, where an active pharmaceutical ingredient (API) and a coformer are present in a definite stoichiometric ratio within the same crystal lattice, is a strategy to modify physicochemical properties. While specific co-crystals of the parent nih.govnih.govdioxolo[4,5-f]isoquinoline are not widely reported, the principles are applicable. Co-crystals are often prepared by methods like solvent evaporation or grinding. nih.gov X-ray diffraction is the ultimate tool for confirming co-crystal formation and characterizing the new solid-state structure, including the intermolecular interactions (e.g., hydrogen bonds, π–π stacking) that hold the components together. nih.govresearchgate.net

Conformational Dynamics and Stereochemistry ofnih.govnih.govDioxolo[4,5-f]isoquinoline Derivatives

The biological activity of nih.govnih.govdioxolo[4,5-f]isoquinoline derivatives, particularly the reduced tetrahydroprotoberberines (THPBs), is intimately linked to their stereochemistry and conformational preferences.

Conformation of the Quinolizidine (B1214090) System: The tetracyclic core of THPB alkaloids, known as the quinolizidine system, can exist in different conformations. In derivatives where the hydrogens at C-13 and C-13a are cis to each other, the quinolizidine system preferentially adopts a trans conformation. cdnsciencepub.com This conformation is characterized by the presence of Bohlmann bands in the IR spectrum (in the 2700–2800 cm⁻¹ region), which arise from the C-H stretching of hydrogens anti-periplanar to the nitrogen lone pair. cdnsciencepub.com In contrast, compounds with trans hydrogens at C-13 and C-13a typically exist in a cis-fused quinolizidine conformation. cdnsciencepub.com

Stereoselectivity and Enzyme Binding: The stereochemistry is crucial for biological interactions. For instance, tetrahydroprotoberberine N-methyltransferases (TNMTs) are enzymes that catalyze the N-methylation of (S)-THPBs. nih.gov These enzymes are stereospecific, producing (S)-cis-N-methyl products, which are required for subsequent biosynthetic steps. nih.gov Structural studies show that the enzyme's binding pocket is complementary to the L-shaped conformation adopted by the (S)-cis configured substrate. nih.gov

NMR in Stereochemical Assignment: Advanced NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy, are vital for determining relative stereochemistry.

NOESY/nOeDS: Nuclear Overhauser Effect Difference Spectroscopy (nOeDS) or 2D NOESY experiments can establish the spatial proximity of protons. In one study, selective irradiation of a methyl group on a THPB derivative resulted in nOe enhancements to specific protons on the tetracyclic core, confirming the relative stereochemistry. researchgate.net Similarly, NOESY analysis was used to assign the stereochemistry of epimers formed in a chemoenzymatic synthesis, identifying the major product based on through-space correlations. acs.org

Chemical Shifts: The chemical shifts of specific protons, particularly those at C-8, can be diagnostic of the relative stereochemistry. In cis-quinolizidine systems, the two C-8 protons often appear as an AB quartet with a large chemical shift difference (0.6-0.7 ppm), whereas in trans systems, this difference is much smaller (0.1-0.2 ppm). cdnsciencepub.com

Overview of Research Trajectories Forresearchgate.netoup.comdioxolo 4,5 F Isoquinoline Derivatives

Research into researchgate.netoup.comdioxolo[4,5-f]isoquinoline and its derivatives is a dynamic and evolving field, with several key trajectories:

Isolation and Characterization of Novel Natural Products: Researchers continue to explore the plant kingdom, particularly genera like Corydalis and Thalictrum, for new isoquinoline (B145761) alkaloids containing the dioxolo moiety. rsc.orgnih.govrsc.org These efforts not only expand our understanding of natural product diversity but also provide new lead compounds for drug development. For example, recently discovered edulisines from Corydalis edulis feature a benzo[1,2-d:3,4-d]bis researchgate.netoup.comdioxole moiety and have shown insulinotropic activity. nih.gov

Development of Novel Synthetic Methodologies: Synthetic organic chemists are actively developing efficient and versatile methods for the construction of the researchgate.netoup.comdioxolo[4,5-f]isoquinoline core and its analogues. Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoquinolines and related heterocycles, offering a more sustainable and atom-economical approach compared to traditional methods. whiterose.ac.ukhbni.ac.in The Ugi multicomponent reaction has also been employed in post-cyclization strategies to generate diverse isoquinoline derivatives. rug.nl

Structure-Activity Relationship (SAR) Studies and Target-Based Drug Discovery: A significant area of research focuses on synthesizing and evaluating libraries of researchgate.netoup.comdioxolo[4,5-f]isoquinoline derivatives to establish clear structure-activity relationships. nih.gov This involves systematically modifying the core scaffold and its substituents to optimize potency and selectivity for specific biological targets. For example, the synthesis of various N-phenethyl- researchgate.netoup.comdioxolo[4,5-f]isoquinoline-8-carboxamides allows for the exploration of their potential as inhibitors of tumor necrosis factor α. rug.nl Furthermore, computational methods are being increasingly used to predict the drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds, aiding in the design of more effective and safer drug candidates. mdpi.com14.139.62

Biosynthetic Pathways and Natural Occurrence Of 1 2 Dioxolo 4,5 F Isoquinoline Analogues

Isolation from Natural Sources Bearing thenih.govresearchgate.netdioxolo-fused Isoquinoline (B145761) Skeleton

The nih.govresearchgate.netdioxolo[4,5-f]isoquinoline ring system is a key feature of several classes of isoquinoline alkaloids, most notably the protoberberine and benzophenanthridine alkaloids. These compounds are predominantly found in plant families such as Papaveraceae, Berberidaceae, Ranunculaceae, and Fumariaceae. researchgate.netnih.gov The isolation of these alkaloids is a critical first step in their study and potential development as therapeutic agents. nih.govresearchgate.net

For instance, the parent compound, nih.govresearchgate.netdioxolo[4,5-g]isoquinoline, has been reported in Fumaria indica. nih.gov Many derivatives, which are more common in nature, are isolated from a variety of plant species. These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govontosight.ai

Below is an interactive table detailing some of the naturally occurring alkaloids that contain the nih.govresearchgate.netdioxolo[4,5-f]isoquinoline skeleton and their plant sources.

Compound NamePlant Source(s)
Berberine (B55584)Berberis species, Coptis chinensis
SanguinarineSanguinaria canadensis, Argemone mexicana
ChelidonineChelidonium majus
ProtopinePapaver species, Corydalis species
StylopineChelidonium majus, Corydalis species

Enzymatic Transformations innih.govresearchgate.netdioxolo[4,5-f]isoquinoline Biosynthesis

The biosynthesis of nih.govresearchgate.netdioxolo[4,5-f]isoquinoline-containing alkaloids is a complex process involving a series of enzymatic reactions. These pathways typically begin with the amino acid tyrosine, which is converted to the central intermediate (S)-reticuline. kegg.jp From this crucial branch point, a cascade of enzymatic transformations leads to the diverse array of BIA structures. oup.com

Key enzymes involved in the formation of the characteristic nih.govresearchgate.netdioxolo (or methylenedioxy bridge) group are cytochrome P450 monooxygenases. Specifically, two important enzymes are:

Cheilanthifoline synthase (CYP719A5) : This enzyme catalyzes the formation of the methylenedioxy bridge from (S)-scoulerine to produce (S)-cheilanthifoline.

Stylopine synthase (CYP719A2/A3) : Following the action of cheilanthifoline synthase, this enzyme acts on (S)-cheilanthifoline to form another methylenedioxy bridge, yielding (S)-stylopine. nih.gov

The berberine bridge enzyme (BBE) is another pivotal enzyme in this pathway. frontiersin.org It converts (S)-reticuline into (S)-scoulerine, the precursor for many protoberberine and benzophenanthridine alkaloids that feature the nih.govresearchgate.netdioxolo[4,5-f]isoquinoline core. frontiersin.org Oxidoreductases also play a significant role in these biosynthetic pathways, often catalyzing the formation of the parent ring systems that define the alkaloid class. nih.gov

The intricate and specific nature of these enzymatic reactions highlights the evolutionary specialization of plants to produce these complex secondary metabolites. nih.gov

Genetic Basis ofnih.govresearchgate.netdioxolo[4,5-f]isoquinoline-Related Alkaloid Production

The production of nih.govresearchgate.netdioxolo[4,5-f]isoquinoline-related alkaloids is under strict genetic control. The genes encoding the biosynthetic enzymes are often organized in clusters on the plant's chromosomes. nih.gov This clustering facilitates the coordinated expression of the genes required for a specific metabolic pathway.

A well-studied example is the biosynthesis of noscapine (B1679977) in opium poppy (Papaver somniferum), which involves a gene cluster containing several enzymes that modify the basic isoquinoline skeleton. nih.gov The genetic diversity within these biosynthetic gene clusters is responsible for the wide variation in alkaloid profiles observed among different plant species and even cultivars. nih.gov

Advances in molecular biology and genetic engineering have enabled the identification and characterization of many of the genes involved in BIA biosynthesis. oup.com This knowledge has opened up possibilities for the heterologous production of these valuable compounds in microorganisms like Escherichia coli and Saccharomyces cerevisiae. nih.govnumberanalytics.com By introducing the relevant plant genes into these microbial hosts, it is possible to reconstruct the biosynthetic pathways and produce specific alkaloids on a larger scale and with greater control than is possible through plant extraction. frontiersin.orgnih.gov This approach not only offers a more sustainable and cost-effective source of these compounds but also allows for the engineering of novel alkaloid structures with potentially enhanced therapeutic properties. nih.govgoogle.com

Structure Activity Relationship Sar Studies Of 1 2 Dioxolo 4,5 F Isoquinoline Derivatives

Impact of Substituents on Biological Activity Profiles

The biological activity of nih.govresearchgate.netdioxolo[4,5-f]isoquinoline derivatives can be significantly altered by the nature and position of various substituents on the heterocyclic ring system. Research on this scaffold and related isoquinoline (B145761) derivatives has revealed several key SAR trends.

A prominent example is the tetrahydro-derivative, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), a conformationally restricted analog of certain phenylalkylamines. Studies on TDIQ and its analogs have shown that substitutions on the nitrogen atom are critical for its unique stimulus properties in animal models. Specifically, N-methylation of the TDIQ molecule was found to completely abolish its characteristic stimulus effect, indicating a strict requirement for an unsubstituted secondary amine for this particular activity.

In a related but distinct chemical series, nih.govresearchgate.netdioxolo[4,5-f]isoindolone derivatives were designed and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. journaljpri.com Within this series, compounds designated as I1 and I2 demonstrated the most potent inhibitory activity, with IC50 values of 0.086 µM and 0.080 µM, respectively. journaljpri.com This potency was comparable to that of the established drug Donepezil (IC50 of 0.094 µM), highlighting that specific substitution patterns on this scaffold can yield highly active compounds. journaljpri.com

Broader studies on the parent isoquinoline and tetrahydroisoquinoline cores provide further insight into general SAR principles that are likely applicable to the nih.govresearchgate.netdioxolo[4,5-f]isoquinoline system:

Lipophilicity: In a series of 5,8-disubstituted tetrahydroisoquinolines developed as inhibitors of M. tb ATP synthase, a general trend was observed where increased lipophilicity correlated with improved potency. researchgate.net

Substituent Size and Position: For the same series, large substituents, such as a benzyl (B1604629) group at the 5-position, were well-tolerated. researchgate.net The nature of linking groups is also critical; for instance, at the 7-position, –CH2– or –CONH– linkers were more effective than –CO– or –COCH2– linkers. researchgate.net

Heterocyclic Substituents: The introduction of specific heterocyclic groups can be advantageous. An N-methylpiperazine group was identified as the preferred substituent at the 8-position in the antitubercular tetrahydroisoquinoline series. researchgate.net

These findings collectively underscore the principle that minor structural modifications to the isoquinoline framework can lead to significant changes in biological activity, a cornerstone of medicinal chemistry.

Table 1: Impact of Substituents on the Biological Activity of Isoquinoline Derivatives

Scaffold/Derivative Position of Substitution Substituent Observed Effect on Biological Activity
TDIQ Nitrogen (N-6) Methyl (-CH3) Abolished the characteristic stimulus effect. johnshopkins.edu
nih.govresearchgate.netdioxolo[4,5-f]isoindolone Not Specified Specific groups in I1, I2 Potent acetylcholinesterase inhibition. journaljpri.com
Tetrahydroisoquinoline General Increased Lipophilicity Improved antitubercular potency. researchgate.net
Tetrahydroisoquinoline Position 5 Large groups (e.g., Benzyl) Well-tolerated for activity. researchgate.net
Tetrahydroisoquinoline Position 7 (Linker) -CH2- or -CONH- More effective than -CO- or -COCH2- linkers. researchgate.net
Tetrahydroisoquinoline Position 8 N-methylpiperazine Preferred substituent for antitubercular activity. researchgate.net

Stereochemical Influence on Pharmacological Interactions

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor in pharmacology. Since biological targets such as enzymes and receptors are themselves chiral, they often interact differently with the individual enantiomers of a chiral drug. mdpi.com This can result in one enantiomer being responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.

While specific stereochemical studies on nih.govresearchgate.netdioxolo[4,5-f]isoquinoline derivatives are not extensively detailed in the available literature, the principles are well-established from closely related scaffolds. For many isoquinoline derivatives, the introduction of a substituent at certain positions creates a chiral center, leading to the existence of (R) and (S) enantiomers.

A pertinent example comes from a study on chiral 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives, which share a similar saturated heterocyclic ring with many bioactive isoquinolines. Researchers synthesized and tested pure enantiomers of the most promising compounds to determine how their stereochemistry affected antiproliferative activity against cancer cells. nih.gov The study revealed that the biological effect was indeed dependent on the stereochemistry. For the most active compound in the series, the (R)-enantiomer, (R)-5a, was identified as being more potent than its (S)-counterpart, affecting the cell cycle and inducing mitochondrial membrane depolarization in A2780 ovarian carcinoma cells. nih.gov

This demonstrates a common principle in drug action: the precise 3D shape of a molecule is paramount for optimal interaction with its biological target. mdpi.com The differential activity between enantiomers highlights the importance of evaluating each stereoisomer independently during the drug development process to identify the most effective and safest therapeutic agent.

Design Principles for Modulatingnih.govresearchgate.netdioxolo[4,5-f]isoquinoline Activity

The development of novel therapeutic agents based on the nih.govresearchgate.netdioxolo[4,5-f]isoquinoline scaffold is guided by several rational design principles aimed at optimizing biological activity, selectivity, and pharmacokinetic properties.

One fundamental design strategy is conformational restriction . This principle was applied in the conception of TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline). By incorporating the flexible pharmacophore of a phenylalkylamine into the rigid tetrahydroisoquinoline ring system, a new compound with a distinct pharmacological profile was created. johnshopkins.edu This approach reduces the number of possible conformations a molecule can adopt, which can lock it into a shape that is more favorable for binding to a specific biological target and can lead to novel activities not seen in the parent, flexible molecule. mdpi.com

Another key principle is the systematic modification of substituents to build a comprehensive SAR profile. As seen in the development of acetylcholinesterase inhibitors based on the related nih.govresearchgate.netdioxolo[4,5-f]isoindolone core, a series of derivatives was designed and synthesized to explore how different functional groups impact inhibitory potency. journaljpri.com This iterative process of synthesis and biological evaluation allows for the identification of optimal substituents that enhance the desired activity.

Furthermore, prodrug design represents a valuable strategy for improving the pharmaceutical properties of lead compounds. For instance, esterification of hydroxyl or even certain oxygen atoms within the dioxole ring can be employed to enhance aqueous solubility and oral bioavailability, which are critical for effective drug delivery. nih.gov

These design principles—conformational restriction to create novel agents, systematic SAR exploration to optimize potency, and prodrug strategies to improve drug-like properties—form the strategic foundation for modulating the activity of nih.govresearchgate.netdioxolo[4,5-f]isoquinoline derivatives in the pursuit of new medicines.

Molecular Mechanisms of Action Of 1 2 Dioxolo 4,5 F Isoquinoline Analogues

Receptor Binding and Ligand-Target Interactions

Analogues of ontosight.ainih.govdioxolo[4,5-f]isoquinoline have shown significant interactions with various receptors, indicating their potential as modulators of key physiological processes. The binding affinity and mode of interaction are highly dependent on the specific substitutions on the core scaffold.

One notable area of investigation is the interaction of these derivatives with receptors in the central nervous system. For instance, certain tetrahydroisoquinoline derivatives, which share structural similarities with the ontosight.ainih.govdioxolo[4,5-f]isoquinoline core, have been identified as ligands for central nervous system receptors. mdpi.com The nature of these interactions, whether agonistic or antagonistic, is crucial in determining the pharmacological outcome.

Furthermore, molecular docking studies have been instrumental in elucidating the binding modes of isoquinoline (B145761) derivatives with their protein targets. For example, in the context of cancer research, isoquinoline-tethered quinazoline (B50416) derivatives have been synthesized and evaluated for their interaction with the Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov These studies reveal that specific structural modifications can significantly enhance the binding affinity and selectivity for HER2 over the Epidermal Growth Factor Receptor (EGFR). nih.gov The binding is often characterized by the formation of hydrogen bonds and other non-covalent interactions with key amino acid residues within the receptor's binding pocket.

Molecular docking of some 1,3-thiazoline derivatives incorporating a salsoline (B3022551) (a tetrahydroisoquinoline) moiety has been performed against the penicillin-binding protein (PBP4) of E. coli and S. aureus. mdpi.com The results indicated that the presence of the natural alkaloid structure can increase the affinity for these bacterial protein targets. mdpi.com

The following table summarizes the binding affinities of selected 1,3-thiazoline derivatives with bacterial penicillin-binding proteins.

CompoundBinding Affinity (kcal/mol) with PBP4 of E. coli (PDB: 2EXB)Binding Affinity (kcal/mol) with PBP4 of S. aureus (PDB: 3HUN)
Derivative 11 -7.5-7.0
Derivative 12 -7.3-6.8
Derivative 13 -7.1-6.9
Cephalotin (Reference) -6.5-6.0
Chloramphenicol (Reference) -6.5-6.3
Data sourced from MDPI mdpi.com

Enzyme Inhibition and Activation Profiles

The ontosight.ainih.govdioxolo[4,5-f]isoquinoline framework is a common feature in compounds that exhibit potent enzyme-modulating activities. These derivatives have been shown to inhibit or, in some cases, activate a variety of enzymes, playing a role in their therapeutic potential.

A significant area of research has been the inhibition of kinases, which are crucial enzymes in cellular signaling pathways and are often dysregulated in diseases like cancer. For instance, isoquinoline-tethered quinazoline derivatives have demonstrated potent inhibitory activity against HER2 kinase. nih.gov The IC₅₀ values, which represent the concentration of an inhibitor required to reduce enzyme activity by half, have been determined for several of these compounds, showing greater potency than the established drug lapatinib (B449) in some cases. nih.gov

Another important class of enzymes targeted by isoquinoline derivatives are the cyclin-dependent kinases (CDKs). A series of 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-diones were identified as highly potent and selective inhibitors of CDK4. plos.org Computational studies, including 3D-QSAR and molecular docking, have provided insights into the structure-activity relationships and the binding modes of these inhibitors with CDK4. plos.org

Furthermore, derivatives of the related 1,3-dithiolo[4,5-b]quinoxaline have been evaluated for their inhibitory effects on enzymes like EGFR and VEGFR-2. researchgate.net Some of these compounds have shown significant inhibitory percentages against these key enzymes in cancer progression. researchgate.net

The table below presents the inhibitory activity of representative isoquinoline-tethered quinazoline derivatives against HER2 and EGFR kinases.

CompoundHER2 IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity Ratio (EGFR/HER2)
Lapatinib 9.88.30.8
Derivative 14f 4.655.212.0
Derivative 14b 6.243.47.0
Data sourced from RSC Publishing nih.gov

Interactions with Nucleic Acids (DNA/RNA)

The interaction of small molecules with nucleic acids is a critical mechanism for many anticancer and antimicrobial agents. Isoquinoline alkaloids, a class of compounds that includes the ontosight.ainih.govdioxolo[4,5-f]isoquinoline core, have been shown to interact with DNA. nih.gov

Studies using electrospray ionization mass spectrometry (ESI-MS) and various spectroscopic techniques have characterized the interactions of bioactive isoquinoline alkaloids with DNA triplex structures. nih.gov These investigations have revealed that the binding affinity and mode of interaction are dependent on both the structure of the small molecule and the sequence of the DNA triplex. nih.gov

The fragmentation patterns observed in collision-induced dissociation (CID) experiments suggest that some isoquinoline alkaloids likely bind to DNA triplexes through an intercalative mode. nih.gov This involves the insertion of the planar aromatic ring system of the molecule between the base pairs of the nucleic acid. The stability of the DNA triplex can also be affected by the binding of these alkaloids, with some compounds enhancing the stability of the structure. nih.gov

The relative binding affinities of several isoquinoline alkaloids to a pyrimidine (B1678525) motif triplex DNA (TC) have been determined, showing a clear structure-activity relationship. nih.gov

Modulation of Cellular Signaling Pathways

By interacting with receptors and enzymes, ontosight.ainih.govdioxolo[4,5-f]isoquinoline analogues can modulate a variety of cellular signaling pathways. This modulation is the underlying mechanism for many of their observed biological effects.

In the context of cancer, the inhibition of HER2 by isoquinoline derivatives directly impacts downstream signaling pathways that promote cell proliferation, survival, and metastasis. nih.gov For example, the representative compound 14f was found to be more potent than lapatinib in inhibiting the phosphorylation of HER2 at the cellular level, a key step in the activation of its signaling cascade. nih.gov

The inhibition of CDKs by isoquinoline-1,3-dione derivatives disrupts the cell cycle, a fundamental process that is often deregulated in cancer cells. plos.org By targeting CDK4, these compounds can prevent the G1-S phase transition, leading to cell cycle arrest and inhibition of tumor growth.

Furthermore, the interaction of these compounds with other signaling components can lead to a cascade of effects. While direct evidence for ontosight.ainih.govdioxolo[4,5-f]isoquinoline specifically is still emerging, the broader class of isoquinoline alkaloids is known to influence pathways such as those involved in inflammation and apoptosis.

Elucidation of Molecular Targets forontosight.ainih.govDioxolo[4,5-f]isoquinoline Derivatives

Identifying the specific molecular targets of ontosight.ainih.govdioxolo[4,5-f]isoquinoline derivatives is a crucial step in understanding their mechanism of action and for rational drug design. A combination of experimental and computational approaches is employed for this purpose.

High-throughput screening and phenotypic profiling assays, such as the Cell Painting assay, can provide initial clues about the biological processes affected by a compound. For instance, 5-(1,3-Dioxolo[4,5-f]isoquinolin-8-yl)-1,3-benzodioxole-4-methanol has been subjected to such high-throughput phenotypic profiling. epa.gov

Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful computational tools for predicting and rationalizing the interaction of ligands with their targets. These methods have been successfully applied to identify and optimize isoquinoline derivatives as inhibitors of enzymes like CDK4. plos.org The contour maps generated from CoMFA and CoMSIA models, for example, can guide the design of new derivatives with improved potency and selectivity. plos.org

Target fishing, a computational approach to predict the potential protein targets of a small molecule, has been used for related quinoxaline (B1680401) derivatives. researchgate.net This analysis can suggest a range of potential kinase targets, which can then be validated experimentally. researchgate.net

The table below lists some of the identified and predicted molecular targets for isoquinoline and related derivatives.

Compound ClassIdentified/Predicted Molecular Target(s)Therapeutic Area
Isoquinoline-tethered quinazolinesHER2, EGFR nih.govCancer
4H-Isoquinoline-1,3-dionesCDK4 plos.orgCancer
1,3-Dithiolo[4,5-b]quinoxalinesEGFR, VEGFR-2, Haspin, WEE2, PIM3 researchgate.netCancer
Isoquinoline alkaloidsDNA triplexes nih.govCancer
TetrahydroisoquinolinesCentral nervous system receptors mdpi.comNeurology
Salsoline-thiazoline derivativesPenicillin-binding proteins mdpi.comInfectious Diseases

Preclinical Pharmacological Investigations Of 1 2 Dioxolo 4,5 F Isoquinoline Derivatives in Vitro and in Vivo Models

Cell-Based Assays forontosight.ainih.govdioxolo[4,5-f]isoquinoline Activity

Cell-based assays are fundamental in the initial screening and characterization of the biological activity of novel compounds. For derivatives of the ontosight.ainih.govdioxolo[4,5-f]isoquinoline scaffold, these in vitro tests have been instrumental in identifying a spectrum of activities, particularly in the areas of cancer and neurodegenerative diseases.

Substituted isoindoline-1,3-diones, which are structurally related to the dioxolo-isoquinoline core, have demonstrated efficacy as cytotoxic agents in several cancer cell lines. nih.gov Studies have shown that these compounds can induce cell death in leukemia (L1210), T-cell lymphoma (Tmolt-3), and cervical cancer (HeLa-S3) cell lines. nih.gov The mechanism underlying this cytotoxicity involves the inhibition of de novo purine (B94841) synthesis, a critical pathway for DNA and RNA production. nih.gov Specifically, certain derivatives were found to inhibit PRPP amido transferase and IMP dehydrogenase, two key regulatory enzymes in purine synthesis. nih.gov This enzymatic inhibition leads to a reduction in d(GTP) pools and subsequent DNA strand scission, ultimately causing cell death. nih.gov

In the context of neurodegenerative disorders, synthetic ontosight.ainih.govdioxolo[4,5-f]isoindolone derivatives were designed and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Several of these compounds displayed potent AChE inhibitory activity, with IC50 values in the micromolar range. nih.gov Notably, compounds designated as I1 and I2 showed inhibitory potencies comparable to the established drug donepezil. nih.gov

The broader class of isoquinoline (B145761) alkaloids and their derivatives have been extensively studied for their cytotoxic effects against various human cancer cell lines. nih.gov Research has demonstrated significant cytotoxic activity against melanoma and squamous cell carcinoma lines. nih.gov While not all studies specify the ontosight.ainih.govdioxolo[4,5-f]isoquinoline moiety, the general findings for the parent isoquinoline structure underscore the potential of its derivatives in oncology research. ontosight.aiontosight.aisemanticscholar.orgmdpi.com For instance, novel quinoline (B57606) derivatives have been shown to induce cytotoxicity in hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A549) cell lines by modulating proteins involved in apoptosis and cell proliferation, such as p53, caspases, and VEGF. mdpi.com

Table 1: In Vitro Activity of ontosight.ainih.govdioxolo[4,5-f]isoquinoline and Related Derivatives

Compound Class Specific Derivative(s) Assay/Cell Line Observed Activity IC50 Value Source(s)
ontosight.ainih.govdioxolo[4,5-f]isoindolone I1 Acetylcholinesterase (AChE) Inhibition Potent inhibition of AChE 0.086 µmol/L nih.gov
ontosight.ainih.govdioxolo[4,5-f]isoindolone I2 Acetylcholinesterase (AChE) Inhibition Potent inhibition of AChE, equipotent to donepezil 0.080 µmol/L nih.gov
Substituted isoindoline-1,3-dione Compound 4 Tmolt-3 Lymphoma Cells Inhibition of purine synthesis, DNA strand scission - nih.gov
Substituted isoindoline-1,3-dione General Derivatives L1210, Tmolt-3, HeLa-S3 Cytotoxicity, cell death - nih.gov

Organ-Level and Systemic Effects in Animal Models (Excluding Clinical Outcomes)

Animal models provide a more complex biological system to evaluate the potential therapeutic effects and physiological impact of ontosight.ainih.govdioxolo[4,5-f]isoquinoline derivatives. These in vivo studies have revealed effects on the central nervous system and in models of specific diseases.

A key derivative, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), has been extensively studied in rodent models. researchgate.net Unlike structurally related phenylalkylamines such as amphetamine, TDIQ does not stimulate or depress locomotor activity. researchgate.net However, it exhibits significant anxiolytic-like effects and can inhibit food consumption in mice. researchgate.net Importantly, these behavioral effects occur at doses that cause minimal disruption of coordinated movement or motor activity. researchgate.net Furthermore, TDIQ was found to have negligible effects on heart rate and blood pressure in mice, suggesting a favorable separation between its central nervous system activities and cardiovascular side effects. researchgate.net

In a scopolamine-induced memory impairment model in mice, which is often used to screen for drugs with potential against amnesia, derivatives of ontosight.ainih.govdioxolo[4,5-f]isoindolone (compounds I1-I4) were shown to improve memory deficits. nih.gov This finding complements the in vitro AChE inhibition data and suggests a potential role for these compounds in treating cognitive disorders. nih.gov

Drug discrimination studies in rats have further defined the unique systemic effects of TDIQ. The stimulus produced by TDIQ was found to generalize to cocaine but not to other central stimulants like (+)-amphetamine or methylphenidate. nih.gov This suggests that TDIQ may interact with neurochemical pathways shared with cocaine, possibly involving a mix of adrenergic, dopaminergic, and serotonergic systems. nih.gov

Other isoquinolone derivatives have demonstrated analgesic properties in animal models of pain. As antagonists of the lysophosphatidic acid receptor 5 (LPA5), certain compounds significantly attenuated inflammatory and neuropathic pain in rats. nih.gov These effects were observed at doses that did not impact locomotion, indicating a specific analgesic action. nih.gov

Table 2: Systemic Effects of ontosight.ainih.govdioxolo[4,5-f]isoquinoline Derivatives in Animal Models

Derivative Animal Model Observed Effect Notes Source(s)
5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ) Rodents (Mice) Anxiolytic-like effect, appetite suppression. No stimulation of locomotor activity; negligible cardiovascular effects. researchgate.net
5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ) Rats Cocaine-like discriminative stimulus. Failed to generalize to amphetamine; suggests a mixed neurochemical mechanism. nih.gov
ontosight.ainih.govdioxolo[4,5-f]isoindolone Derivatives (I1-I4) Mice Improved memory in scopolamine-induced amnesia model. Consistent with in vitro AChE inhibition. nih.gov
Isoquinolone Derivatives (LPA5 Antagonists) Rats Attenuation of inflammatory and neuropathic pain. No effect on locomotion at analgesic doses. nih.gov

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Settings (Excluding Human Data)

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates is essential for their development. Preclinical studies on ontosight.ainih.govdioxolo[4,5-f]isoquinoline derivatives have begun to characterize their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interactions with biological targets.

Pharmacodynamic studies have focused on identifying the molecular targets of these compounds. Radioligand binding studies revealed that TDIQ displays selective affinity for α2-adrenergic receptor subtypes (α2A, α2B, and α2C). researchgate.net Behavioral data further suggest that it may act as an agonist or partial agonist at these receptors. researchgate.netnih.gov This interaction with the adrenergic system is believed to underlie the unique stimulus effects observed in animal models. nih.gov

The investigation of isoquinolone derivatives as LPA5 antagonists has also included characterization of their ADME properties. nih.gov Specific compounds in this class were found to have moderate metabolic stability, high aqueous solubility, and high brain permeability. nih.gov These favorable pharmacokinetic characteristics, combined with their potent in vivo analgesic effects, highlight their potential as drug candidates. nih.gov

While comprehensive ADME data for all derivatives of the ontosight.ainih.govdioxolo[4,5-f]isoquinoline scaffold are not widely available, the existing research underscores the importance of these evaluations. For example, future research directions for other derivatives, such as 5,6,7,8-tetrahydro-6-methyl-5-(3,4,5-trimethoxyphenyl)-1,3-dioxolo(4,5-g)isoquinoline, explicitly call for in vivo studies to determine their pharmacokinetic profiles. ontosight.ai In silico ADME predictions for related heterocyclic compounds have also been used to guide synthesis, indicating good oral bioavailability and blood-brain barrier penetration for certain candidates. mdpi.com

Table 3: Preclinical Pharmacokinetic and Pharmacodynamic Properties

Derivative/Class Parameter Finding Implication Source(s)
5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ) Pharmacodynamics Selective affinity for α2-adrenergic receptor subtypes. The mechanism of action likely involves modulation of the adrenergic system. researchgate.netnih.gov
Isoquinolone Derivatives (LPA5 Antagonists) Pharmacokinetics Moderate metabolic stability, high aqueous solubility, high brain permeability. Favorable ADME profile for a CNS-acting agent. nih.gov
Isoquinolone Derivatives (LPA5 Antagonists) Pharmacodynamics Potent and selective antagonists of the LPA5 receptor. The mechanism for analgesic effects is through blockade of LPA5. nih.gov

Drug Repurposing Potential forontosight.ainih.govdioxolo[4,5-f]isoquinoline Scaffolds

The diverse biological activities demonstrated by derivatives of the ontosight.ainih.govdioxolo[4,5-f]isoquinoline scaffold suggest significant potential for drug repurposing. This involves exploring new therapeutic uses for existing or previously studied compounds beyond their originally intended purpose.

The unique pharmacological profile of TDIQ makes it a prime candidate for repurposing. Its anxiolytic and appetite-suppressant effects, combined with a low potential for motor impairment and abuse, suggest it could be a lead compound for new treatments for anxiety and obesity. researchgate.net Moreover, because its discriminative stimulus properties are similar to cocaine, it has been proposed that TDIQ could be evaluated as a potential pharmacotherapy for cocaine dependence. nih.gov The scaffold itself is considered a valuable structural template for the discovery of novel agents that selectively target α2-adrenergic receptors. researchgate.net

The broad spectrum of activities associated with the parent isoquinoline structure—including anticancer, antimicrobial, and anti-inflammatory properties—provides a strong foundation for repurposing efforts. ontosight.aisemanticscholar.org The ability to modify the core scaffold allows for the fine-tuning of its activity towards various biological targets. For instance, the demonstrated efficacy of certain derivatives against cancer cell lines and in animal models of pain and neurodegeneration opens up multiple avenues for further investigation and potential new applications. nih.govnih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
ontosight.ainih.govdioxolo[4,5-f]isoquinoline
ontosight.ainih.govdioxolo[4,5-f]isoindolone
5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ)
5,6,7,8-tetrahydro-6-methyl-5-(3,4,5-trimethoxyphenyl)-1,3-dioxolo(4,5-g)isoquinoline
Donepezil
Scopolamine
Amphetamine
Methylphenidate
Cocaine
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline
[(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids
Isoindoline-1,3-dione

Computational Chemistry and Cheminformatics Applied To 1 2 Dioxolo 4,5 F Isoquinoline

Molecular Docking and Dynamics Simulations ofnih.govontosight.aidioxolo[4,5-f]isoquinoline-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict the binding affinity and interaction dynamics between a small molecule and a biological target, such as a protein or enzyme. These techniques are fundamental in structure-based drug design.

Despite the existence of numerous docking and MD studies for various isoquinoline (B145761) derivatives, a specific investigation detailing the interaction of the unsubstituted nih.govontosight.aidioxolo[4,5-f]isoquinoline with any particular biological target has not been prominently reported in the accessible scientific literature. Research tends to focus on more complex derivatives, such as those found in natural products like berberine (B55584) or noscapine (B1679977), which, while containing a related core, possess different substitution patterns and conformational properties. Therefore, no specific data on binding energies, key interacting residues, or the dynamic stability of a nih.govontosight.aidioxolo[4,5-f]isoquinoline-protein complex can be presented at this time.

Quantitative Structure-Activity Relationship (QSAR) Modeling fornih.govontosight.aidioxolo[4,5-f]isoquinoline Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

For a QSAR study to be performed, a dataset of structurally related compounds with measured biological activities is required. While QSAR models have been developed for various classes of isoquinoline inhibitors for targets like aldo-keto reductase 1C3 (AKR1C3) or cyclin-dependent kinases, there are no published QSAR studies specifically centered on a series of nih.govontosight.aidioxolo[4,5-f]isoquinoline derivatives. japsonline.comjapsonline.com The development of such a model would necessitate the synthesis and biological evaluation of a library of analogs based on this specific scaffold.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule, including its geometry, orbital energies (HOMO-LUMO), electrostatic potential, and reactivity. nih.gov These properties are crucial for understanding a molecule's behavior and its potential for interaction with other molecules.

While DFT and other quantum methods have been applied to various complex isoquinoline alkaloids to study their nonlinear optical (NLO) properties or to analyze molecular electrostatic potential (MESP) surfaces, specific published data detailing the electronic properties and reactivity parameters for the parent nih.govontosight.aidioxolo[4,5-f]isoquinoline molecule are not available. nih.govnih.gov Such a study would provide valuable insights but has yet to be reported.

In Silico Prediction of Pharmacological Profiles (Excluding Clinical Outcomes)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of drug candidates early in the discovery process. These predictions help in prioritizing compounds with favorable drug-like properties.

General ADME and toxicity predictions can be made for any chemical structure using various online platforms and software. However, specific, peer-reviewed research articles detailing a comprehensive in silico pharmacological profile for nih.govontosight.aidioxolo[4,5-f]isoquinoline are not found in the literature. While studies on other isoquinoline derivatives have included in silico ADMET predictions, these are specific to the tested analogs and cannot be directly extrapolated to the parent compound of interest. mdpi.com

Virtual Screening for Newnih.govontosight.aidioxolo[4,5-f]isoquinoline Lead Compounds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches.

A virtual screening campaign could theoretically use the nih.govontosight.aidioxolo[4,5-f]isoquinoline scaffold as a starting point or a query structure to find new lead compounds. However, there are no published studies that report the results of such a virtual screening effort. The discovery of new lead compounds based on this specific molecular framework remains an open area for future research.

Advanced Analytical Methodologies For 1 2 Dioxolo 4,5 F Isoquinoline Quantification and Characterization

Chromatographic Techniques (HPLC, GC, SFC) fornih.govlookchem.comdioxolo[4,5-f]isoquinoline Analysis

Chromatography is the cornerstone for the separation and quantification of nih.govlookchem.comdioxolo[4,5-f]isoquinoline and its related alkaloids from complex matrices. The choice of technique—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC)—depends on the analyte's physicochemical properties such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of isoquinoline (B145761) alkaloids due to its versatility in handling a wide range of polar and non-polar compounds. nih.gov Typically, reversed-phase HPLC is employed, utilizing C18 columns. nih.gov Gradient elution with a mobile phase consisting of acidified water (e.g., with formic acid) and an organic modifier like acetonitrile (B52724) allows for the effective separation of various derivatives. nih.gov Diode Array Detection (DAD) provides UV-Vis spectra for preliminary identification, while coupling HPLC with mass spectrometry (MS) offers definitive identification and quantification. scielo.br

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable derivatives of nih.govlookchem.comdioxolo[4,5-f]isoquinoline. The NIST Chemistry WebBook indicates the availability of GC data for several tetrahydro-derivatives, such as 1,3-Dioxolo[4,5-g]isoquinolin-5-ol, 5,6,7,8-tetrahydro-6-methyl- and 1,3-Dioxolo[4,5-h]isoquinoline, 6,7,8,9-tetrahydro-4-methoxy-9-methyl-, (S)-. nist.govnist.govnist.gov Analysis is typically performed on capillary columns with non-polar or medium-polarity stationary phases. Derivatization may sometimes be necessary to increase the volatility of polar functional groups. GC coupled with a Flame Ionization Detector (FID) is used for quantification, while GC-MS provides structural information based on electron ionization fragmentation patterns. nist.govnist.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, particularly for chiral separations. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. It combines the high diffusion rates of a gas with the solvating power of a liquid, leading to fast and efficient separations. A study on the chiral separation of 1,3-dioxolane (B20135) derivatives, structurally related to the nih.govlookchem.comdioxolo moiety, demonstrated the effectiveness of SFC on an amylose-based column. nih.gov The nature of the organic modifier was found to be a critical parameter influencing chiral resolution. nih.gov

Table 1: Comparison of Chromatographic Techniques for nih.govlookchem.comdioxolo[4,5-f]isoquinoline Analysis

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Separation using a supercritical fluid mobile phase.
Typical Analytes Polar, non-polar, and thermally labile compounds. Wide applicability to isoquinoline alkaloids. nih.gov Volatile and thermally stable compounds. nist.gov Chiral and achiral compounds; thermally labile molecules. nih.gov
Common Columns Reversed-phase (C18, C8), Normal-phase (Silica). nih.gov Capillary columns (e.g., DB-5, HP-1). Chiral columns (e.g., amylose-based), achiral packed columns. nih.gov
Common Detectors DAD, UV-Vis, Mass Spectrometry (MS). scielo.br Flame Ionization Detector (FID), Mass Spectrometry (MS). nist.gov UV-Vis, Mass Spectrometry (MS).
Key Advantage High versatility and wide applicability. High resolution for volatile compounds. Fast, green technique, excellent for chiral separations. nih.gov

Mass Spectrometry for Trace Analysis and Metabolite Identification ofnih.govlookchem.comdioxolo[4,5-f]isoquinoline

Mass spectrometry (MS), especially when coupled with chromatographic techniques (LC-MS, GC-MS), is an indispensable tool for the trace analysis and structural elucidation of nih.govlookchem.comdioxolo[4,5-f]isoquinoline and its metabolites. Its high sensitivity allows for detection at very low concentrations, while its ability to provide molecular weight and fragmentation data is key to identifying unknown compounds.

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. This allows for the determination of the elemental composition of the parent ion and its fragments, significantly increasing confidence in compound identification. nih.gov

Tandem mass spectrometry (MS/MS) is crucial for metabolite identification. In this technique, a precursor ion corresponding to the compound of interest is selected and subjected to collision-induced dissociation (CID) to generate a characteristic spectrum of product ions. The fragmentation patterns of isoquinoline alkaloids are well-studied. For instance, benzyltetrahydroisoquinoline alkaloids often show a characteristic loss of the hydroxybenzyl group, while tetrahydroprotoberberine alkaloids exhibit fragments resulting from retro-Diels-Alder (RDA) reactions. scielo.brresearchgate.net By comparing the MS/MS spectra of potential metabolites to that of the parent compound and known fragmentation pathways, the sites of metabolic modification can be pinpointed.

Common ionization techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization methods suitable for LC-MS analysis of polar and thermally labile molecules. scielo.br Electron Ionization (EI) is a harder ionization technique typically used in GC-MS that produces extensive fragmentation, resulting in a rich, library-searchable mass spectrum. nist.gov

Table 2: Characteristic Fragmentation Pathways in Isoquinoline Alkaloid Mass Spectrometry

Alkaloid Subclass Precursor Ion Feature Common Neutral Losses & Fragment Ions Reference
Benzyltetrahydroisoquinoline [M+H]⁺ Loss of a hydroxybenzyl group. Cleavage of the N-C₈ bond. researchgate.net
Tetrahydroprotoberberine [M+H]⁺ Retro-Diels-Alder (RDA) reaction fragments. Base peaks are often at m/z 178 or 192 depending on substitution. scielo.br
Simple Tetrahydroisoquinoline [M+H]⁺ Loss of substituents on the nitrogen atom (e.g., -NH₃). researchgate.net

Chiral Separation Techniques for Enantiomericnih.govlookchem.comdioxolo[4,5-f]isoquinoline Derivatives

Many derivatives of nih.govlookchem.comdioxolo[4,5-f]isoquinoline, particularly the tetrahydroisoquinolines, possess one or more chiral centers (e.g., at the C-1 position). nih.gov Since enantiomers can have vastly different biological activities, their separation and analysis are critically important. Chiral separation techniques are designed to resolve these enantiomeric pairs.

The primary method for enantiomeric resolution is chiral chromatography , which can be performed using HPLC or SFC. This technique relies on chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to different retention times.

Common types of CSPs include:

Polysaccharide-based CSPs: These are the most widely used and are based on derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. An amylose-based column has been shown to be effective for the chiral separation of related 1,3-dioxolane derivatives by SFC. nih.gov

Macrocyclic glycopeptide-based CSPs: Selectors like teicoplanin and vancomycin (B549263) can offer unique chiral recognition capabilities for a range of molecules. mdpi.com

Pirkle-type CSPs: These are based on smaller chiral molecules that create π-π interactions, hydrogen bonds, and dipole-dipole interactions with the analytes.

Supercritical Fluid Chromatography (SFC) is often superior to HPLC for chiral separations, offering faster analysis times, higher efficiency, and reduced consumption of organic solvents. nih.gov The choice of mobile phase modifier (e.g., different alcohols) and its concentration is a crucial parameter for optimizing enantiomeric resolution in both chiral SFC and HPLC. nih.govmdpi.com

Table 3: Overview of Chiral Separation Techniques for Isoquinoline Derivatives

Technique Chiral Selector Type Principle Advantages Key Considerations
Chiral HPLC Polysaccharide, Macrocyclic Glycopeptide, Pirkle-type Diastereomeric interactions between enantiomers and the CSP in a liquid mobile phase. Broad applicability, well-established methods. Can be time-consuming, higher solvent consumption.
Chiral SFC Polysaccharide, other CSPs Diastereomeric interactions in a supercritical fluid mobile phase. Fast, high efficiency, low viscosity, reduced organic solvent use. nih.gov Optimization of modifier and back-pressure is critical. nih.gov
Capillary Electrophoresis (CE) Chiral additives (e.g., cyclodextrins) in buffer Differential migration of enantiomers in an electric field due to interaction with a chiral selector. High separation efficiency, very low sample and reagent consumption. Lower sensitivity without specialized detectors, potential for matrix interference.

Advanced Spectroscopic Methods (e.g., CD, Raman) for Specificnih.govlookchem.comdioxolo[4,5-f]isoquinoline Applications

While NMR and Mass Spectrometry are workhorses for structural elucidation, other advanced spectroscopic methods provide specific and complementary information, particularly regarding stereochemistry and vibrational properties.

Circular Dichroism (CD) Spectroscopy is essential for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For enantiomerically pure derivatives of nih.govlookchem.comdioxolo[4,5-f]isoquinoline, CD spectroscopy can:

Confirm the presence of chirality and determine the absolute configuration of a molecule by comparing its spectrum to that of a known standard or to theoretical calculations.

Study conformational changes in chiral molecules in response to environmental factors like solvent or temperature.

Raman Spectroscopy is a vibrational spectroscopy technique that provides a detailed chemical fingerprint of a molecule. It is complementary to infrared (IR) spectroscopy. For nih.govlookchem.comdioxolo[4,5-f]isoquinoline, Raman spectroscopy can be used to:

Identify characteristic vibrational modes of the isoquinoline core, the dioxolo ring, and various substituents. Aromatic C-H stretching, C=C and C=N ring vibrations, and the symmetric stretching of the O-C-O group in the dioxolo ring would yield strong Raman signals.

Analyze samples non-destructively with minimal sample preparation, including in aqueous solutions, which is an advantage over IR in some cases.

Distinguish between different polymorphic forms or isomers that may have subtle structural differences.

Other Advanced Methods:

2D Nuclear Magnetic Resonance (NMR): Techniques like COSY, HMQC, and HMBC are indispensable for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, which is fundamental for definitive structure elucidation of new derivatives. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT): This computational method is used to predict the electronic absorption (UV-Vis) and emission spectra of molecules. nih.gov It can be a powerful tool when used in conjunction with experimental spectroscopy to understand the electronic structure and optical properties of novel nih.govlookchem.comdioxolo[4,5-f]isoquinoline derivatives. nih.gov

Table 4: Applications of Advanced Spectroscopic Methods

Method Information Obtained Specific Application for nih.govlookchem.comdioxolo[4,5-f]isoquinoline Derivatives
Circular Dichroism (CD) Stereochemical information (absolute configuration). Characterization of enantiomerically pure chiral derivatives.
Raman Spectroscopy Molecular vibrational modes (structural fingerprint). Non-destructive identification, isomer differentiation, analysis of skeletal vibrations.
2D NMR (COSY, HMQC, HMBC) Covalent bond connectivity and spatial proximity of nuclei. Unambiguous structural elucidation of novel or complex derivatives. researchgate.net
TD-DFT Predicted electronic absorption and emission spectra. Aiding in the interpretation of UV-Vis spectra and understanding electronic properties. nih.gov

Future Directions and Emerging Research Avenues For 1 2 Dioxolo 4,5 F Isoquinoline

Development of Novel Synthetic Routes tobeilstein-journals.orgacs.orgdioxolo[4,5-f]isoquinoline

The synthesis of the isoquinoline (B145761) core has historically relied on classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions. pharmaguideline.com While foundational, these methods often require harsh conditions and offer limited substituent diversity. rsc.org Future research will focus on developing more efficient, versatile, and milder routes to the specific beilstein-journals.orgacs.orgdioxolo[4,5-f]isoquinoline framework.

Emerging strategies in synthetic organic chemistry offer promising avenues. Transition-metal-catalyzed reactions, particularly those involving palladium, rhodium, ruthenium, and copper, have revolutionized the construction of N-heterocycles. bohrium.comnih.gov These methods often proceed via C-H bond activation, allowing for the direct and atom-economical formation of the isoquinoline ring from simpler precursors. researchgate.net For instance, a rhodium(III)-catalyzed one-pot, three-component reaction of N-methoxybenzamide, α-diazoester, and an alkyne provides an alternative pathway to construct isoquinoline derivatives. researchgate.net Adapting such methodologies to starting materials derived from 4,5-methylenedioxybenzene could provide a direct entry to the beilstein-journals.orgacs.orgdioxolo[4,5-f]isoquinoline scaffold.

Multicomponent reactions (MCRs) are another powerful tool, valued for their efficiency and convergence by combining three or more reactants in a single step. beilstein-journals.org Developing a novel MCR that incorporates a suitable 4,5-methylenedioxy-substituted building block would enable the rapid assembly of a library of diverse beilstein-journals.orgacs.orgdioxolo[4,5-f]isoquinoline derivatives for biological screening. Furthermore, catalyst-free approaches, often conducted in environmentally benign solvents like water, are gaining traction and represent a significant goal for future synthetic design. bohrium.com

Table 1: Comparison of Synthetic Approaches for Isoquinoline Scaffolds
Synthetic StrategyKey FeaturesPotential Advantages for beilstein-journals.orgacs.orgdioxolo[4,5-f]isoquinolineReferences
Classical Methods (e.g., Bischler-Napieralski)Intramolecular cyclization of β-phenylethylamides.Well-established and reliable for basic scaffolds. pharmaguideline.com
Transition-Metal CatalysisC-H activation, domino processes, annulation reactions.High efficiency, broad functional group tolerance, novel bond formations. bohrium.comnih.govresearchgate.net
Multicomponent Reactions (MCRs)Convergent one-pot synthesis from ≥3 starting materials.Rapid generation of molecular diversity, operational simplicity. beilstein-journals.orgacs.org
Photoredox CatalysisUse of light to initiate radical-based cyclizations.Mild reaction conditions, access to unique reactivity. researchgate.net
Catalyst-Free "Green" ProcessesOften performed in water or under solvent-free conditions.Reduced environmental impact, cost-effectiveness. bohrium.com

Exploration of Untapped Biological Targets forbeilstein-journals.orgacs.orgdioxolo[4,5-f]isoquinoline Derivatives

Isoquinoline alkaloids are renowned for their broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects. researchgate.netnih.govrsc.org Derivatives of the closely related beilstein-journals.orgacs.orgdioxolo[4,5-g]isoquinoline system, like berberine (B55584), are known to interact with numerous biological targets, including DNA, enzymes like topoisomerase, and various receptors. mdpi.com The unique electronic and steric properties conferred by the alternative [4,5-f] fusion pattern could lead to derivatives with novel biological activities or improved selectivity for existing targets.

Future research should focus on systematically screening beilstein-journals.orgacs.orgdioxolo[4,5-f]isoquinoline derivatives against a wide array of biological targets. Given the activities of related compounds, initial investigations could explore their potential as anticancer agents by evaluating cytotoxicity against various cancer cell lines and probing interactions with targets like kinases or histone deacetylases (HDACs). mdpi.commdpi.com The structural similarity to certain central nervous system (CNS) active alkaloids also suggests that untapped targets within neurological pathways, such as dopamine or sigma receptors, could be explored. mdpi.com

Moreover, the global challenge of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. The isoquinoline scaffold is a known pharmacophore for antimicrobial activity, and novel derivatives of beilstein-journals.orgacs.orgdioxolo[4,5-f]isoquinoline could present new mechanisms to combat resistant pathogens. mdpi.com

Table 2: Potential Biological Targets for beilstein-journals.orgacs.orgdioxolo[4,5-f]isoquinoline Derivatives
Therapeutic AreaPotential TargetsRationale Based on Related CompoundsReferences
OncologyDNA Intercalation, Topoisomerases, Kinases, HDACs, p53/pRb pathwaysMany isoquinoline alkaloids (e.g., berberine) exhibit potent antitumor activity through these mechanisms. mdpi.commdpi.com
Infectious DiseasesBacterial cell division proteins, Fungal cell wall enzymes, Viral replication machineryThe isoquinoline core is present in numerous natural and synthetic antimicrobial agents. mdpi.commdpi.com
NeuroscienceDopamine Receptors, Sigma Receptors, Acetylcholinesterase, Monoamine OxidaseStructural motifs are shared with alkaloids known to modulate neurotransmitter systems. mdpi.com
Inflammatory DiseasesCyclooxygenase (COX) enzymes, NF-κB signaling pathway, Toll-like receptors (TLRs)Anti-inflammatory properties are a well-documented activity of the isoquinoline alkaloid class. researchgate.netmdpi.com

Integration of Artificial Intelligence inbeilstein-journals.orgacs.orgdioxolo[4,5-f]isoquinoline Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming every stage of the drug discovery pipeline, from initial concept to clinical trials. nih.govnih.gov These computational tools are particularly valuable for an under-explored scaffold like beilstein-journals.orgacs.orgdioxolo[4,5-f]isoquinoline, as they can accelerate research and guide experimental efforts.

In the discovery phase, ML models can be trained on large datasets of known bioactive molecules to predict the potential biological activities of novel beilstein-journals.orgacs.orgdioxolo[4,5-f]isoquinoline derivatives. jsr.orgnih.gov This in silico screening can prioritize which compounds to synthesize, saving significant time and resources. biorxiv.org AI can also be used for target identification by analyzing complex biological data to propose novel protein targets for which the beilstein-journals.orgacs.orgdioxolo[4,5-f]isoquinoline scaffold may have a high binding affinity. nih.gov

Generative AI models can design new derivatives de novo, optimizing for desired properties such as high potency, low toxicity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.govyoutube.com Furthermore, AI is streamlining chemical synthesis itself. Retrosynthesis prediction tools can propose the most efficient and cost-effective synthetic routes to target molecules, a significant advantage when developing novel pathways to the beilstein-journals.orgacs.orgdioxolo[4,5-f]isoquinoline core. youtube.commit.edu

Table 3: Applications of AI in the beilstein-journals.orgacs.orgdioxolo[4,5-f]isoquinoline Research Pipeline
Discovery StageAI/ML ApplicationSpecific GoalReferences
Target IdentificationAnalysis of genomic, proteomic, and metabolomic data.Identify and validate novel biological targets for the scaffold. nih.gov
Hit IdentificationVirtual screening and bioactivity prediction models.Screen virtual libraries to identify promising initial compounds. jsr.orgnih.gov
Lead OptimizationGenerative models for de novo molecule design.Design derivatives with improved potency, selectivity, and ADME properties. nih.govyoutube.com
Synthesis PlanningRetrosynthesis prediction algorithms.Propose optimal, cost-effective, and efficient synthetic routes. mit.edu
Preclinical StudiesToxicity prediction models (e.g., QSAR).Forecast potential toxicity and adverse effects early in development. biorxiv.org

Sustainable and Bio-Inspired Approaches inbeilstein-journals.orgacs.orgdioxolo[4,5-f]isoquinoline Research

The principles of green chemistry are becoming increasingly integral to modern synthetic design, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netchemijournal.com Future research into beilstein-journals.orgacs.orgdioxolo[4,5-f]isoquinoline should prioritize these sustainable practices. nih.gov

This involves exploring reactions that proceed in benign solvents like water or ethanol, or under solvent-free conditions. researchgate.net The use of recyclable catalysts, such as heterogeneous catalysts, can significantly reduce waste and cost. rsc.org Energy-efficient techniques, including microwave-assisted synthesis and ultrasonication, can accelerate reaction times and often lead to higher yields and purer products, minimizing the need for extensive purification. rsc.orgrasayanjournal.co.in

Bio-inspired synthesis offers another compelling avenue. Studying the biosynthetic pathways of naturally occurring isoquinoline alkaloids can provide inspiration for novel synthetic strategies. acs.org These pathways often involve highly efficient and stereoselective enzymatic reactions that operate under mild, aqueous conditions. The field of biocatalysis, which employs isolated enzymes or whole-cell systems to perform chemical transformations, could be harnessed to create key intermediates or even the final beilstein-journals.orgacs.orgdioxolo[4,5-f]isoquinoline core in a highly sustainable manner. nih.gov Mimicking the key enzymatic condensation and cyclization steps found in nature could lead to elegant and environmentally friendly total syntheses. acs.org

Table 4: Green Chemistry Strategies for beilstein-journals.orgacs.orgdioxolo[4,5-f]isoquinoline Research
Green Chemistry PrincipleApplication in SynthesisPotential BenefitReferences
Use of Benign SolventsReplacing traditional organic solvents (e.g., DMF, CH2Cl2) with water, ethanol, or PEG.Reduced toxicity and environmental pollution. rsc.org
Atom EconomyEmploying MCRs and annulation reactions where most atoms from reactants are incorporated into the product.Minimization of waste. beilstein-journals.orgresearchgate.net
Recyclable CatalystsUsing solid-supported or homogeneous catalysts that can be easily recovered and reused.Reduced cost and metal waste. rsc.org
Energy EfficiencyUtilizing microwave irradiation or ultrasound to reduce reaction times and energy consumption.Faster reactions and lower energy costs. rasayanjournal.co.in
Biocatalysis & BiomimicryUsing enzymes or mimicking natural biosynthetic pathways for key synthetic steps.High selectivity, mild reaction conditions, reduced byproducts. nih.govacs.org

Q & A

Q. What statistical approaches are recommended for analyzing contradictory biological activity data in this compound studies?

  • Methodology :
  • ANOVA : Compare IC₅₀ values across cell lines.
  • Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.